molecular formula C25H26F2N4O3 B2707939 N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-95-6

N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Cat. No.: B2707939
CAS No.: 877632-95-6
M. Wt: 468.505
InChI Key: VNUKGNOCDZGERX-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound that features a combination of fluorinated benzyl and phenyl groups, a piperazine ring, and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorophenylamine with ethylene glycol to form 1-(2-fluorophenyl)piperazine.

    Attachment of the Furan Group: The piperazine intermediate is then reacted with 2-furancarboxaldehyde under reductive amination conditions to attach the furan group.

    Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride and 4-fluorobenzylamine to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially converting it to simpler amide or amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amide or amine derivatives.

    Substitution: Various substituted benzyl and phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders such as depression, anxiety, and schizophrenia.

    Biological Studies: The compound is used in studies to understand its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety profile.

    Industrial Applications: Potential use in the development of new materials with specific chemical properties due to its unique structural features.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide involves its interaction with neurotransmitter receptors in the brain. It primarily targets serotonin (5-HT) and dopamine (D2) receptors, modulating their activity to produce therapeutic effects. The compound’s fluorinated groups enhance its binding affinity and selectivity for these receptors, leading to altered neurotransmitter release and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
  • N1-(4-methylbenzyl)-N2-(2-(4-(2-methylphenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Uniqueness

N1-(4-fluorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is unique due to the presence of fluorine atoms, which significantly enhance its pharmacological properties. The fluorine atoms increase the compound’s lipophilicity, improving its ability to cross the blood-brain barrier and interact with central nervous system targets. Additionally, the combination of the furan ring and piperazine moiety provides a distinct structural framework that contributes to its unique biological activity.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26F2N4O3/c26-19-9-7-18(8-10-19)16-28-24(32)25(33)29-17-22(23-6-3-15-34-23)31-13-11-30(12-14-31)21-5-2-1-4-20(21)27/h1-10,15,22H,11-14,16-17H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUKGNOCDZGERX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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